molecular formula C14H10FN3O B6345483 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1263215-43-5

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6345483
CAS No.: 1263215-43-5
M. Wt: 255.25 g/mol
InChI Key: HHGVAVIKIZGCTA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a fluorophenyl group at the 4-position and a furan group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The introduction of the fluorophenyl and furan groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents for these steps include halogenated precursors and organometallic reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine core can produce dihydropyrimidines.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-6-(furan-2-yl)pyrimidin-2-amine: Lacks the fluorine substitution, which may affect its binding affinity and biological activity.

    4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Substitution with chlorine instead of fluorine can lead to different electronic properties and reactivity.

    4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Replacement of the furan ring with a thiophene ring can alter the compound’s chemical and physical properties.

Uniqueness

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both the fluorophenyl and furan groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGVAVIKIZGCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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